molecular formula C17H20ClNO4 B604395 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 370852-93-0

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B604395
CAS RN: 370852-93-0
M. Wt: 337.8g/mol
InChI Key: IIOXRJLWWNFXLP-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, commonly known as CDC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.85 g/mol.

Mechanism of Action

The mechanism of action of CDC is not fully understood, but it is believed to interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. CDC has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. CDC has also been found to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
CDC has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the induction of oxidative stress. CDC has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using CDC in lab experiments is its ease of synthesis and availability. CDC is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using CDC is its potential toxicity, as it has been shown to induce oxidative stress and cell death in certain cell types. Additionally, the mechanism of action of CDC is not fully understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on CDC. One area of interest is the development of CDC-based fluorescent probes for the detection of other signaling molecules in the body. Additionally, further investigation into the mechanism of action of CDC may lead to the development of more targeted therapies for cancer and other diseases. Finally, the use of CDC as a catalyst in organic reactions may have significant implications for the development of new synthetic methods.

Synthesis Methods

CDC can be synthesized through a simple one-pot reaction between 2,5-dimethoxyaniline, 5,5-dimethyl-1,3-cyclohexanedione, and phosphorus oxychloride. The reaction takes place at room temperature, and the yield of CDC is typically around 70%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

CDC has been found to have various scientific research applications, including as a fluorescent probe for the detection of nitric oxide, a potent vasodilator and signaling molecule in the body. CDC has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CDC has been investigated for its use as a catalyst in organic reactions due to its unique molecular structure.

properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOXRJLWWNFXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Cl)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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